molecular formula C12H9NO4 B15207022 3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid

3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid

Cat. No.: B15207022
M. Wt: 231.20 g/mol
InChI Key: DBRBXXRHXAVVAO-HWKANZROSA-N
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Description

3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid is a compound that belongs to the class of oxazole derivatives Oxazole is a heterocyclic compound containing one oxygen and one nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the acrylic acid moiety. One common method is the cyclization of an appropriate precursor, such as 2-acetylbenzoic acid, with an amine and a dehydrating agent. The reaction conditions often involve heating the mixture in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

(E)-3-(2-acetyl-1,3-benzoxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO4/c1-7(14)12-13-9-6-8(3-5-11(15)16)2-4-10(9)17-12/h2-6H,1H3,(H,15,16)/b5-3+

InChI Key

DBRBXXRHXAVVAO-HWKANZROSA-N

Isomeric SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)C=CC(=O)O

Origin of Product

United States

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